8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound under discussion is part of a broader class of diazaspiro decanone derivatives known for their varied biological activities. These substances often exhibit potent pharmacological properties due to their complex molecular structures which include multiple heterocyclic rings. The interest in such compounds stems from their potential in drug development and chemical research, focusing on their synthesis, structural analysis, and chemical behavior.
Synthesis Analysis
The synthesis of similar diazaspiro[4.5]decan-4-one derivatives typically involves multi-step pathways starting from simple aniline or nitroaniline derivatives. For instance, a related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, was synthesized via a multi-step pathway starting from 2-nitroaniline, highlighting the complexity and the precision required in synthesizing such compounds (Guillon et al., 2020).
Molecular Structure Analysis
The molecular structure of diazaspiro decanone derivatives is often elucidated using a combination of spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and sometimes X-Ray crystallography. These methods provide detailed insights into the compound's molecular geometry, confirming the presence of spirocyclic frameworks and heterocyclic components crucial for their biological activity.
Chemical Reactions and Properties
Diazaspiro decanone derivatives can undergo various chemical reactions, reflecting their reactivity and functional group transformations. Their reactivity can be tailored through modifications at different positions of the diazaspiro skeleton, affecting their pharmacological properties. For example, the synthesis and evaluation of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as antihypertensive agents involved structural modifications that profoundly impacted their biological activity (Caroon et al., 1981).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decan-4-one derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation. These properties are often determined experimentally and are essential for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards different reagents, and susceptibility to hydrolysis or oxidation, are vital for designing compounds with desired pharmacological profiles. For example, the development of derivatives with enhanced metabolic stability and selective receptor activity requires a thorough understanding of their chemical properties, as demonstrated in the research on GlyT1 inhibitors (Alberati et al., 2006).
Eigenschaften
IUPAC Name |
8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-21-17(24-23-14)7-8-18(26)25-11-9-20(10-12-25)13-16(19(27)22-20)15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOZZWOJPGCIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(5-Methyl-1H-1,2,4-triazol-3-YL)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.